molecular formula C12H12N2O2S B2952589 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propanoic acid CAS No. 478046-20-7

2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propanoic acid

Cat. No. B2952589
CAS RN: 478046-20-7
M. Wt: 248.3
InChI Key: YRSLAYWOCRLWDU-UHFFFAOYSA-N
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Description

“2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propanoic acid” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Scientific Research Applications

Catalysis and Synthesis

2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propanoic acid is related to compounds used as recyclable catalysts in organic synthesis. For instance, derivatives involving sulfuric acid esters have been employed for the synthesis of various heterocyclic compounds, including pyrazolones and imidazoles, demonstrating high yields and recycling efficiency without losing catalytic activity (Tayebi et al., 2011; Tavakoli et al., 2012).

Corrosion Inhibition

Compounds structurally similar to 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propanoic acid have been synthesized and evaluated for their corrosion inhibition capabilities. Novel amino acids based on imidazolium zwitterions have shown exceptional efficiency in protecting mild steel against corrosion, with certain derivatives achieving up to 96.08% inhibition efficiency at low concentrations (Srivastava et al., 2017).

Antimicrobial and Antiprotozoal Activity

Research into derivatives of imidazole and benzimidazole has identified several compounds with potent antimicrobial and antiprotozoal activities. These compounds have been effective against various strains of bacteria and protozoa, including resistant strains, indicating their potential as novel therapeutic agents (Darwish et al., 2014; Pérez‐Villanueva et al., 2013).

Molecular Structure and Design

The structural analysis of related compounds provides insights into the molecular design and potential applications of 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propanoic acid in various fields, including drug development and material science. The detailed characterization of these compounds aids in understanding their reactivity, stability, and interactions with biological systems or materials (Cai et al., 2009).

properties

IUPAC Name

2-(1-phenylimidazol-2-yl)sulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-9(11(15)16)17-12-13-7-8-14(12)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSLAYWOCRLWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=NC=CN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propanoic acid

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